molecular formula C6H15O10P B10774654 Mannosyl phosphate

Mannosyl phosphate

Cat. No.: B10774654
M. Wt: 278.15 g/mol
InChI Key: NDVRKEKNSBMTAX-UHFFFAOYSA-N
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Description

Mannosyl phosphate is a phosphorylated sugar derivative that plays a crucial role in various biological processes, particularly in glycosylation pathways. It is involved in the synthesis of glycoproteins and glycolipids, which are essential for cell membrane integrity and function. This compound acts as a donor of mannose residues in the formation of complex carbohydrates.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mannosyl phosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of polyphosphate-dependent mannose kinase, which catalyzes the phosphorylation of mannose to produce mannose-6-phosphate . This method is cost-effective and environmentally friendly, as it uses polyphosphate instead of adenosine triphosphate.

Industrial Production Methods: Industrial production of this compound often involves the fermentation of genetically engineered microorganisms, such as Saccharomyces cerevisiae. These microorganisms are engineered to overexpress the enzymes required for the synthesis of this compound from guanosine diphosphate mannose and 3-phosphoglycerate . The fermentation process is optimized to maximize yield and productivity.

Mechanism of Action

Mannosyl phosphate exerts its effects primarily through its role as a mannose donor in glycosylation reactions. It interacts with glycosyltransferases, which transfer the mannose residue from this compound to acceptor molecules such as proteins and lipids . This process is essential for the proper folding and function of glycoproteins and glycolipids, which are involved in various cellular processes.

Comparison with Similar Compounds

Uniqueness: Mannosyl phosphate is unique in its role as a mannose donor in glycosylation reactions, which is essential for the synthesis of glycoproteins and glycolipids. Unlike mannosylglycerate, which is primarily involved in stress response, this compound is directly involved in the biosynthesis of essential cellular components .

Properties

Molecular Formula

C6H15O10P

Molecular Weight

278.15 g/mol

IUPAC Name

2,3,4,5,6-pentahydroxyhexanal;phosphoric acid

InChI

InChI=1S/C6H12O6.H3O4P/c7-1-3(9)5(11)6(12)4(10)2-8;1-5(2,3)4/h1,3-6,8-12H,2H2;(H3,1,2,3,4)

InChI Key

NDVRKEKNSBMTAX-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O.OP(=O)(O)O

Origin of Product

United States

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